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Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

Cat. No.: B1308381

For Researchers, Scientists, and Drug Development Professionals

The 2-(methoxymethyl)piperidine scaffold has emerged as a valuable pharmacophore in the
development of novel therapeutic agents. This guide provides a comparative analysis of the
structure-activity relationships (SAR) of 2-(methoxymethyl)piperidine derivatives, with a focus
on their activity as C-C chemokine receptor type 5 (CCR5) antagonists. Experimental data and
detailed protocols are presented to support the findings.

CCRS5 Antagonists: From Methyl to Methoxymethyl
Substitution

A key example highlighting the significance of the 2-(methoxymethyl) substituent is the
development of Vicriviroc (SCH 417690), a potent and selective CCR5 antagonist for the
treatment of HIV-1 infection. The optimization of a lead compound, a benzylic methyl analog, to
Vicriviroc, which features a methoxymethyl group, resulted in a significant improvement in
receptor selectivity and oral bioavailability.

The nature and size of the substituent at the benzylic position were found to be critical in
controlling the selectivity for the CCR5 receptor over muscarinic M1 and M2 receptors. The
introduction of the methoxymethyl group in Vicriviroc led to an analogue with excellent receptor
selectivity and favorable pharmacokinetic properties, ultimately leading to its advancement into
clinical trials.[1]
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Comparative Biological Activity

The following table summarizes the in vitro antiviral activity of Vicriviroc and its precursor, SCH-
C, against various HIV-1 isolates.

Compound Target Assay Activity (1C90, nM)

3.3 (JrFL), 2.8 (ADA-

Vicriviroc (SCH CCRS PBMC replication M), 1.8 (301657), 4.9
417690) assay (Jv1083), 10 (RU
570)
PBMC replication Generally less potent
SCH-C (Precursor) CCR5 T
assay than Vicriviroc

Note: Specific IC90 values for SCH-C against all listed strains were not readily available in the
reviewed literature, but it is consistently reported as being less potent than Vicriviroc.

Experimental Protocols
CCR5-Mediated Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of the compounds.

e Cell Line: CHO cells stably co-expressing human CCR5 and a G-protein-coupled inwardly
rectifying potassium channel (GIRK).

e Loading: Cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM.

e Compound Incubation: The loaded cells are pre-incubated with varying concentrations of the
test compound.

e Agonist Stimulation: The cells are then stimulated with a CCR5 agonist, such as RANTES
(CCLY5).

o Measurement: The change in intracellular calcium concentration is measured using a
fluorometric imaging plate reader (FLIPR).
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o Data Analysis: The IC50 values are calculated by determining the concentration of the
antagonist that causes a 50% inhibition of the agonist-induced calcium mobilization.

HIV-1 Replication Assay in Peripheral Blood
Mononuclear Cells (PBMCSs)

This assay evaluates the antiviral efficacy of the compounds in a more physiologically relevant
cell type.

Cell Isolation: PBMCs are isolated from healthy human donors.

o Cell Stimulation: The cells are stimulated with phytohemagglutinin (PHA) and interleukin-2
(IL-2) to promote T-cell proliferation and CCR5 expression.

« Infection: The stimulated PBMCs are infected with a CCR5-tropic HIV-1 strain (e.g., JrFL,
ADA-M).

o Compound Treatment: The infected cells are cultured in the presence of serial dilutions of
the test compounds.

o Endpoint Measurement: After a defined incubation period (typically 7 days), viral replication
is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an
enzyme-linked immunosorbent assay (ELISA).

o Data Analysis: The IC90 values, representing the concentration of the compound that inhibits
viral replication by 90%, are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR5 signaling pathway and the general workflow of the
in vitro antiviral activity assessment.
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Caption: CCRS5 signaling and HIV-1 entry pathway.
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Caption: Workflow for HIV-1 replication assay in PBMCs.

Structure-Activity Relationship Summary

The available data strongly suggests that the 2-(methoxymethyl) substitution on the piperidine
or related piperazine ring is a key determinant for potent CCR5 antagonist activity. The
methoxymethyl group likely provides an optimal combination of steric bulk, polarity, and
hydrogen bonding capability to enhance binding affinity and selectivity for the CCR5 receptor.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1308381?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Further exploration of modifications to the methoxymethyl group and other positions on the
piperidine ring could lead to the discovery of next-generation CCR5 antagonists with improved
therapeutic profiles. While the primary focus of this guide has been on CCR5 antagonists due
to the availability of clear SAR data, the 2-(methoxymethyl)piperidine scaffold may hold
promise for other therapeutic targets, and further research in areas such as
acetylcholinesterase inhibition and opioid receptor modulation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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